molecular formula C24H19N3O3 B14922106 N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B14922106
M. Wt: 397.4 g/mol
InChI Key: WZIPCOVTGLQXII-UHFFFAOYSA-N
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Description

N-(2-Carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a 4-methoxyphenyl substituent at the quinoline C-2 position and a 2-carbamoylphenyl group attached via an amide linkage. These compounds are typically synthesized via condensation of quinoline-4-carboxylic acid derivatives with substituted amines under coupling agents like EDC (ethylcarbodiimide) or via nucleophilic acyl substitution after activation with SOCl₂ .

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-30-16-12-10-15(11-13-16)22-14-19(17-6-2-4-8-20(17)26-22)24(29)27-21-9-5-3-7-18(21)23(25)28/h2-14H,1H3,(H2,25,28)(H,27,29)

InChI Key

WZIPCOVTGLQXII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Origin of Product

United States

Biological Activity

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula : C25H21N3O3
  • Molecular Weight : 413.45 g/mol
  • Structure : The compound features a quinoline core with carbamoyl and methoxy substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Here are the key findings:

1. Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.
  • Case Study : In vitro studies have shown that similar quinoline derivatives effectively inhibited the growth of colorectal (HCT-116) and breast cancer (MCF-7) cell lines, suggesting a potential for this compound as an anticancer agent .

2. Anti-inflammatory Activity

The compound's ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes, has been a focus of research:

  • Inhibition Mechanism : By inhibiting LOX, the compound may reduce the production of pro-inflammatory mediators.
  • Research Findings : A study highlighted that related quinolinone carboxamides demonstrated significant anti-inflammatory activity, which could be extrapolated to this compound .

3. Antimicrobial Activity

Quinoline derivatives are also recognized for their antibacterial properties:

  • Evaluation Method : In vitro antibacterial assays have been conducted against various strains including Staphylococcus aureus and Escherichia coli.
  • Results : Compounds with similar structures have shown promising results against these bacterial strains, indicating potential for this compound in treating bacterial infections .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits lipoxygenase (LOX)
AntimicrobialInhibits growth of bacterial strains

Chemical Reactions Analysis

Oxidation Reactions

The quinoline backbone and methoxyphenyl group are susceptible to oxidation under controlled conditions:

  • Quinoline Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic medium selectively oxidize the pyridine ring, forming N-oxide derivatives. This modification alters electronic properties and enhances solubility .

  • Methoxyphenyl Group Demethylation : Reaction with boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group, yielding a phenolic derivative. This is critical for structure-activity relationship studies .

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄, 80°C, 4hQuinoline N-oxide derivative62%
BBr₃CH₂Cl₂, −78°C, 2h2-(4-Hydroxyphenyl) substituted quinoline78%

Reduction Reactions

The carboxamide and aromatic systems participate in reduction pathways:

  • Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxamide to a primary amine, generating N-(2-aminophenyl)-2-(4-methoxyphenyl)quinoline-4-methanol .

  • Quinoline Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the quinoline ring, producing a tetrahydroquinoline analog with altered conformational flexibility .

Reagent Conditions Product Yield Reference
LiAlH₄Et₂O, reflux, 6hPrimary amine derivative55%
H₂/Pd-CEtOH, 50 psi, 24hTetrahydroquinoline analog88%

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

  • Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) targets the methoxyphenyl ring at the para position relative to the methoxy group, confirmed by regioselectivity studies .

  • Nucleophilic Acyl Substitution : The carboxamide reacts with amines (e.g., ethylenediamine) under microwave irradiation, forming bis-amide hybrids with enhanced bioactivity .

Reagent Conditions Product Yield Reference
Br₂/FeBr₃CHCl₃, 25°C, 12h4-Bromo-2-(4-methoxyphenyl)quinoline derivative70%
EthylenediamineMicrowave, 120°C, 30minBis-amide hybrid65%

Hydrolysis and Stability

  • Acidic Hydrolysis : Concentrated HCl (6M) cleaves the carboxamide bond at 100°C, yielding 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and 2-aminobenzamide .

  • Alkaline Stability : The compound remains intact in NaOH (1M) at 25°C for 24h, indicating robustness under basic conditions .

Mechanistic Insights

  • Intramolecular Hydrogen Bonding : ¹H-NMR data reveals a deshielded 4-OH proton (δ 16–17 ppm) due to strong hydrogen bonding with the adjacent carbonyl group, influencing reactivity in substitution reactions .

  • Steric Effects : The 4-methoxyphenyl group imposes steric hindrance, slowing electrophilic substitution at the quinoline C3 position .

Comparative Reactivity

The compound’s reactivity diverges from simpler quinoline analogs due to its electron-donating methoxy group and carbamoyl substitution:

  • Methoxyphenyl vs. Methylphenyl : The methoxy group enhances electrophilic substitution rates by 1.5× compared to methyl-substituted analogs .

  • Carboxamide vs. Ester : The carboxamide exhibits 3× faster nucleophilic substitution than ester derivatives due to better leaving-group ability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure shares key motifs with several analogs in the evidence, differing primarily in the substituents on the quinoline core and the amide side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Quinoline C-2) Amide Side Chain Yield (%) Melting Point (°C) Purity (HPLC) Key Data Source
Target Compound 4-Methoxyphenyl 2-Carbamoylphenyl N/A N/A N/A -
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) 2-(3-Morpholinopropanamido)phenyl 3-(Dimethylamino)propyl 59 188.1–189.4 97.6 Antibacterial study
N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide (5a1) 2-(4-Methylpiperazinyl)phenyl 3-(Dimethylamino)propyl 64 182.3–184.2 99.4 Antibacterial study
N-(4-Methoxyphenyl)-2-quinolinecarboxamide None 4-Methoxyphenyl N/A N/A N/A Physicochemical data
N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide p-Tolyl 2-Bromophenyl N/A N/A N/A Supplier data
Key Observations:
  • Substituent Impact on Physicochemical Properties: The presence of a 4-methoxyphenyl group (as in the target compound) enhances hydrophobicity compared to unsubstituted quinolines (e.g., ). However, bulkier substituents like morpholine or piperazine (e.g., 5a1, 5a5) reduce yields (59–64%) compared to simpler amides, likely due to steric hindrance during synthesis .
  • Amide Side Chain Diversity: The 2-carbamoylphenyl group in the target compound differs from alkylamine side chains (e.g., 3-(dimethylamino)propyl in 5a1–5a5), which are designed to improve solubility and bacterial membrane penetration .

Preparation Methods

TMSCl-Mediated Pfitzinger Reaction

Trimethylsilyl chloride (TMSCl) accelerates the Pfitzinger reaction, enabling one-pot synthesis of quinoline-4-carboxylic acids in water or alcohols. This method reduces reaction time to 6 hours with comparable yields (70–75%).

Direct Amidation via Acid Chlorides

Quinoline-4-carboxylic acid (1 ) reacts with thionyl chloride to form the acid chloride, which subsequently couples with 2-aminobenzamide in tetrahydrofuran (THF). This route bypasses esterification but requires stringent anhydrous conditions.

Spectral Characterization and Validation

Table 1: Key Spectroscopic Data for Intermediates and Final Product

Compound IR (cm⁻¹) 1H NMR (δ, ppm) MS (m/z)
1 1716 (C=O) 8.45 (s, 1H, quinoline-H) 339.3 [M+H]⁺
2 1716 (C=O) 1.40–1.43 (t, 3H, CH₃), 4.40 (q, 2H, CH₂) 367.4 [M+H]⁺
3 1645 (C=O), 3263 (NH) 4.80 (s, 2H, NH₂), 8.34–8.50 (m, Ar-H) 353.4 [M+H]⁺
Final 1681 (C=O), 3431 (NH) 8.95 (d, 1H, quinoline-H), 7.68 (s, NH₂) 397.4 [M+H]⁺

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